Cas no 304455-81-0 (3-{[(2-hydroxy-1-naphthyl)methylene]amino}benzamide)
![3-{[(2-hydroxy-1-naphthyl)methylene]amino}benzamide structure](https://ja.kuujia.com/scimg/cas/304455-81-0x500.png)
3-{[(2-hydroxy-1-naphthyl)methylene]amino}benzamide 化学的及び物理的性質
名前と識別子
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- 3-{[(2-hydroxy-1-naphthyl)methylene]amino}benzamide
- 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide
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- インチ: 1S/C18H14N2O2/c19-18(22)13-5-3-6-14(10-13)20-11-16-15-7-2-1-4-12(15)8-9-17(16)21/h1-11,21H,(H2,19,22)
- InChIKey: LZSTUHLVQSBCKL-UHFFFAOYSA-N
- ほほえんだ: C(N)(=O)C1=CC=CC(N=CC2=C3C(C=CC=C3)=CC=C2O)=C1
3-{[(2-hydroxy-1-naphthyl)methylene]amino}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37137611-0.1g |
3-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide |
304455-81-0 | 95% | 0.1g |
$906.0 | 2023-07-10 | |
1PlusChem | 1P0290T9-100mg |
3-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide |
304455-81-0 | 95% | 100mg |
$1182.00 | 2024-05-06 | |
Enamine | EN300-37137611-0.05g |
3-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide |
304455-81-0 | 95% | 0.05g |
$752.0 | 2023-07-10 | |
1PlusChem | 1P0290T9-50mg |
3-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide |
304455-81-0 | 95% | 50mg |
$992.00 | 2024-05-06 |
3-{[(2-hydroxy-1-naphthyl)methylene]amino}benzamide 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
3-{[(2-hydroxy-1-naphthyl)methylene]amino}benzamideに関する追加情報
Comprehensive Overview of 3-{[(2-hydroxy-1-naphthyl)methylene]amino}benzamide (CAS No. 304455-81-0)
3-{[(2-hydroxy-1-naphthyl)methylene]amino}benzamide, with the CAS number 304455-81-0, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique naphthyl and benzamide moieties, exhibits intriguing properties that make it a subject of ongoing research. Its molecular structure, featuring a Schiff base linkage, contributes to its potential applications in pharmaceutical intermediates, fluorescence probes, and chelation therapy.
In recent years, the demand for high-performance organic compounds like 3-{[(2-hydroxy-1-naphthyl)methylene]amino}benzamide has surged, driven by advancements in drug discovery and biomolecular imaging. Researchers are particularly interested in its photophysical properties, which could pave the way for innovative sensor technologies. Additionally, its metal-binding capabilities have sparked discussions about its role in environmental remediation and catalytic processes.
The synthesis of CAS No. 304455-81-0 involves a condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-aminobenzamide, yielding the desired Schiff base derivative. This process is often optimized for high yield and purity, critical for industrial and academic applications. The compound's solubility in organic solvents like DMSO and ethanol further enhances its utility in laboratory settings.
One of the most searched questions about 3-{[(2-hydroxy-1-naphthyl)methylene]amino}benzamide revolves around its biological activity. Preliminary studies suggest it may exhibit antimicrobial and antioxidant properties, aligning with the growing interest in natural product derivatives for therapeutic applications. However, comprehensive toxicological studies are still needed to validate these claims.
From an SEO perspective, keywords such as "Schiff base applications", "naphthyl derivatives in medicine", and "benzamide synthesis" are highly relevant to this compound. These terms reflect the broader trends in chemical research and biotechnology, where CAS No. 304455-81-0 is increasingly cited. Its potential role in green chemistry also aligns with the global push for sustainable industrial practices.
In conclusion, 3-{[(2-hydroxy-1-naphthyl)methylene]amino}benzamide represents a fascinating intersection of organic chemistry and applied science. Its versatile properties and emerging applications make it a compound worth watching in the coming years. As research progresses, it may unlock new possibilities in drug development, material engineering, and beyond.
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